molecular formula C9H7F5O3S B2385645 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate CAS No. 886361-27-9

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate

Cat. No.: B2385645
CAS No.: 886361-27-9
M. Wt: 290.2
InChI Key: DASGOYYWRWBJQX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate, also known as Perfluorophenyl propane-2-sulfonate, is a chemical compound with the molecular formula C9H7F5O3S . It has a molecular weight of 290.21 . It is typically in a liquid-oil physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate has been used extensively in scientific research due to its unique properties. It has been used as a solvent for various organic compounds, as a reagent for organic synthesis, and as a catalyst for reactions involving organic compounds. This compound has also been used as a surfactant in the preparation of emulsions and suspensions. Additionally, this compound has been used as a corrosion inhibitor in the production of polymers.

Mechanism of Action

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is an anionic surfactant, which means it has both hydrophilic and hydrophobic properties. The hydrophilic portion of the molecule is the sulfonate group, which is attracted to water molecules. The hydrophobic portion of the molecule is the pentafluorophenyl group, which is repelled by water molecules. This allows this compound to form micelles, which are aggregates of surfactant molecules that are surrounded by a hydrophobic core and a hydrophilic outer shell. These micelles can then interact with other molecules in aqueous solutions, allowing them to be solubilized and transported.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have a protective effect on cells, as it can reduce the toxicity of certain chemicals. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties. It has also been found to increase the permeability of cell membranes, which may be useful in drug delivery applications.

Advantages and Limitations for Lab Experiments

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is highly soluble in most organic solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle. However, this compound can be difficult to remove from aqueous solutions and can cause foaming, which may limit its use in certain applications.

Future Directions

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate has potential applications in a variety of fields, including drug delivery, polymer synthesis, and corrosion inhibition. Additionally, it may be useful in the development of new materials, such as surfactants, catalysts, and emulsifiers. It may also be used to study the effects of surfactants on biological systems, as well as the transport of small molecules across cell membranes. Finally, this compound may be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is synthesized by a two-step process. In the first step, 2-chloro-3,4,5,6-tetrafluorophenol is reacted with sodium propanesulfonate to form this compound. In the second step, the this compound is reacted with a base such as potassium hydroxide to form the desired product. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Safety and Hazards

The safety information available indicates that 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is associated with several hazard statements: H302, H315, H319, and H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) propane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASGOYYWRWBJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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